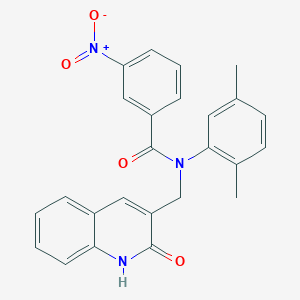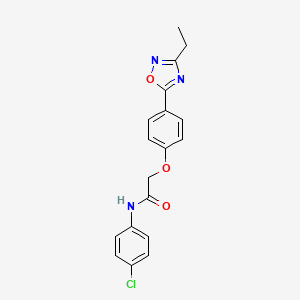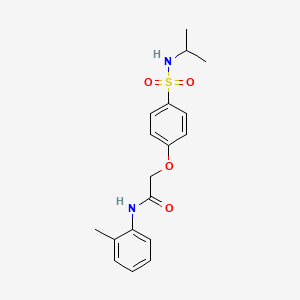
2-(4-(N-isopropylsulfamoyl)phenoxy)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-isopropylsulfamoyl)phenoxy)-N-(o-tolyl)acetamide, commonly known as ISA247, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as calcineurin inhibitors, which are used to suppress the immune system in a variety of medical conditions. In
Aplicaciones Científicas De Investigación
ISA247 has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including organ transplantation, autoimmune diseases, and dermatological disorders. In organ transplantation, ISA247 has been shown to be effective in preventing rejection of transplanted organs by suppressing the immune response. In autoimmune diseases, ISA247 has been shown to be effective in treating conditions such as psoriasis and rheumatoid arthritis by suppressing the immune system. In dermatological disorders, ISA247 has been shown to be effective in treating conditions such as atopic dermatitis by reducing inflammation.
Mecanismo De Acción
The mechanism of action of ISA247 involves the inhibition of calcineurin, a protein phosphatase that plays a key role in the activation of T cells. By inhibiting calcineurin, ISA247 suppresses the immune response by preventing the activation of T cells and the production of cytokines. This mechanism of action is similar to that of other calcineurin inhibitors such as cyclosporine and tacrolimus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ISA247 are primarily related to its immunosuppressive properties. By suppressing the immune response, ISA247 can reduce inflammation and prevent the rejection of transplanted organs. However, this immunosuppression can also increase the risk of infections and other complications. In addition, ISA247 has been shown to have some metabolic effects, such as reducing insulin sensitivity and increasing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ISA247 has several advantages for use in lab experiments, including its potency, specificity, and stability. However, there are also some limitations to its use, such as its high cost, potential toxicity, and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on ISA247, including the development of new formulations and delivery methods, the investigation of its potential for use in combination therapies, and the exploration of its effects on other physiological systems. In addition, further studies are needed to fully understand the potential risks and benefits of ISA247 in different medical conditions and patient populations.
Conclusion:
In conclusion, ISA247 is a synthetic compound with potential therapeutic applications in a variety of medical conditions. Its mechanism of action involves the inhibition of calcineurin, and it has been shown to have immunosuppressive, metabolic, and other effects. While there are some advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of ISA247 involves a multi-step process that starts with the reaction of 2-chloro-N-(o-tolyl)acetamide with potassium phthalimide to form N-(o-tolyl)phthalimide. This intermediate is then reacted with sodium hydride and N-isopropylsulfamide to form the final product, ISA247. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13(2)20-25(22,23)16-10-8-15(9-11-16)24-12-18(21)19-17-7-5-4-6-14(17)3/h4-11,13,20H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWVJQHXYWZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


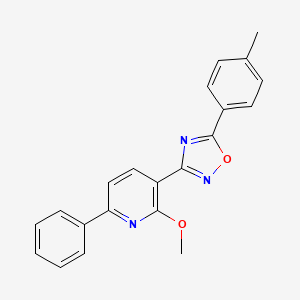
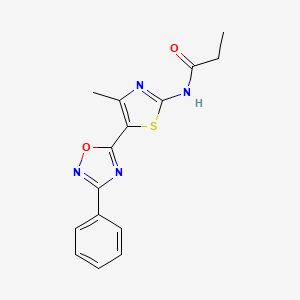
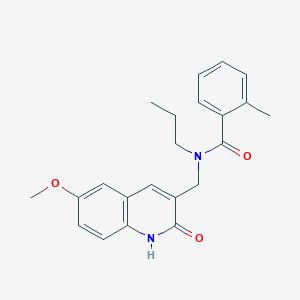
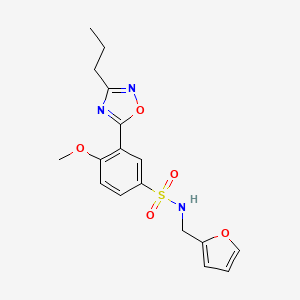
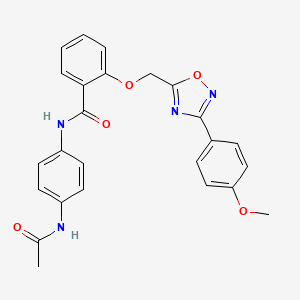
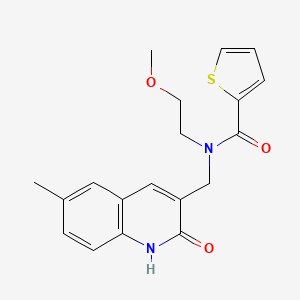
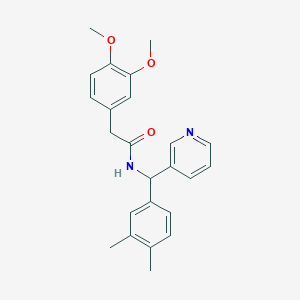

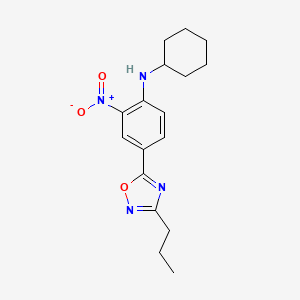
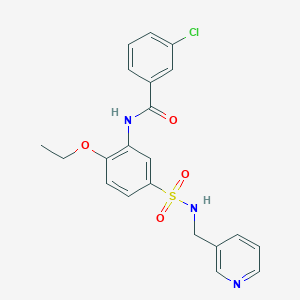
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
